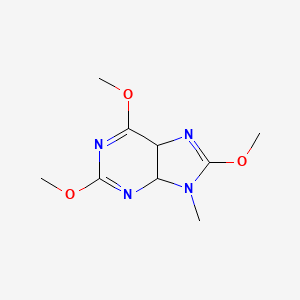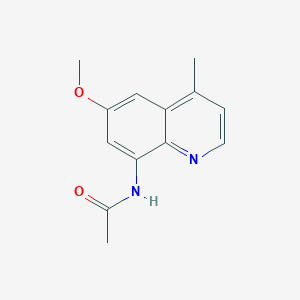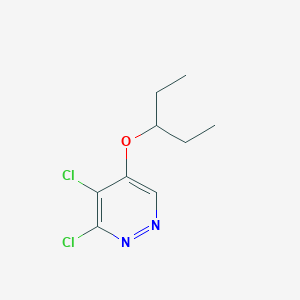![molecular formula C15H10N2O B11879312 6-Methoxybenzo[H]quinoline-4-carbonitrile](/img/structure/B11879312.png)
6-Methoxybenzo[H]quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxybenzo[H]quinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxy group at the 6th position and a carbonitrile group at the 4th position on the benzo[H]quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[H]quinoline-4-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate and acetic acid as a catalyst . This one-pot method is efficient and yields the desired product with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 6-methoxybenzo[H]quinoline-4-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-cancer and anti-Chagas disease agent.
Industry: Utilized in the development of organic materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[H]quinoline-4-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with DNA replication and inducing apoptosis . The compound’s interaction with enzymes and receptors in the body is a subject of ongoing research.
Comparison with Similar Compounds
- 6-Methoxybenzo[H]quinoline-3-carbonitrile
- 8-Methoxybenzo[H]quinoline-4-carbonitrile
- 6-Methoxybenzo[H]quinoline-2-carbonitrile
Comparison: 6-Methoxybenzo[H]quinoline-4-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and efficacy in biological assays .
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-methoxybenzo[h]quinoline-4-carbonitrile |
InChI |
InChI=1S/C15H10N2O/c1-18-14-8-13-10(9-16)6-7-17-15(13)12-5-3-2-4-11(12)14/h2-8H,1H3 |
InChI Key |
KBWIZOKACNTYJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C3=CC=CC=C31)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)
![7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B11879258.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11879274.png)



![Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11879314.png)
![N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B11879321.png)

![3'-Methoxy-[2,4'-bipyridine]-3-carboxylic acid](/img/structure/B11879341.png)
